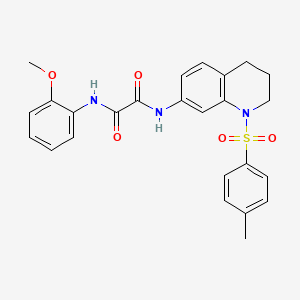
3-Nitrooxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
作用机制
Target of Action
The primary target of 3-Nitrooxane is the mitochondrial complex II (succinate dehydrogenase) . This enzyme plays a crucial role in the tricarboxylic acid cycle, which is essential for energy production in cells .
Mode of Action
This compound acts by impairing the activity of succinate dehydrogenase, leading to a reduction in ATP synthesis . This interaction results in an excessive production of free radicals . The compound’s action on its target leads to significant changes in cellular processes, including mitochondrial functions, oxidative stress, apoptosis, and neuroinflammation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the tricarboxylic acid cycle . By inhibiting succinate dehydrogenase, this compound disrupts this cycle, leading to a decrease in ATP synthesis . This disruption can lead to a variety of downstream effects, including the degeneration of GABAergic medium spiny neurons (MSNs) in the striatum .
Pharmacokinetics
It is known that the compound can irreversibly inhibit mitochondrial complex ii activity and interrupt oxidative phosphorylation . This inhibition leads to a decrease in ATP synthesis, ultimately affecting the bioavailability of the compound .
Result of Action
The action of this compound leads to a variety of molecular and cellular effects. Most notably, it results in the degeneration of GABAergic medium spiny neurons (MSNs) in the striatum . This degeneration is characterized by motor impairments, a key clinical manifestation of diseases like Huntington’s disease .
准备方法
Synthetic Routes and Reaction Conditions: 3-Nitrooxane can be synthesized through several methods. One common approach involves the nitration of tetrahydro-2H-pyran using nitric acid in the presence of a catalyst. The reaction typically requires controlled temperatures and specific reaction conditions to ensure the selective nitration at the desired position on the oxane ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous-flow nitration processes. These processes allow for better control over reaction parameters such as temperature, concentration of reagents, and flow rates, leading to higher yields and purity of the final product .
化学反应分析
Types of Reactions: 3-Nitrooxane undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions to form other nitrogen-containing compounds.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 3-aminooxane.
Substitution: Formation of various substituted oxane derivatives.
科学研究应用
3-Nitrooxane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a precursor for biologically active compounds.
Medicine: Research is ongoing to investigate its potential therapeutic properties, including its use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
相似化合物的比较
3-Nitrooxane: Characterized by a nitro group on an oxane ring.
3-Nitro-1,2-oxathiane: Similar structure but with a sulfur atom in the ring.
3-Nitro-1,2-oxazine: Similar structure but with a nitrogen atom in the ring.
Uniqueness: this compound is unique due to its specific ring structure and the position of the nitro group. This structural uniqueness imparts distinct chemical properties and reactivity compared to other similar compounds .
属性
IUPAC Name |
3-nitrooxane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c7-6(8)5-2-1-3-9-4-5/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOPMSWJGGRPRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(3-chlorophenyl)piperazin-1-yl]-2-phenyl-6-[(propan-2-ylsulfanyl)methyl]pyrimidine](/img/structure/B2844891.png)

![3-((5-((2-chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2844894.png)
![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2844896.png)
![N-(2-methoxy-5-methylphenyl)-2-[[6-oxo-5-(thiophen-2-ylmethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetamide](/img/structure/B2844898.png)
![2-[(3-methoxyphenyl)methyl]-6-[(4-methylpiperidin-1-yl)sulfonyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2844899.png)

![(3aR,4R,6aS)-2-Benzyloctahydrocyclopenta[c]pyrrol-4-ol](/img/structure/B2844902.png)

![2-[3-(Aminomethyl)phenoxy]acetamide](/img/structure/B2844909.png)
sulfamoyl}benzoate](/img/structure/B2844910.png)
![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2844911.png)

